3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde
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Overview
Description
3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available thiophene derivatives.
Formylation: The formyl groups are introduced via a Vilsmeier-Haack reaction, which involves the reaction of a thiophene derivative with DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride).
Methylation: Methyl groups are introduced using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for better control over reaction parameters and improved safety.
Chemical Reactions Analysis
Types of Reactions
3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a catalyst.
Major Products
Oxidation: 3-(2-Carboxy-4-methylthiophen-3-yl)-4-methylthiophene-2-carboxylic acid.
Reduction: 3-(2-Hydroxymethyl-4-methylthiophen-3-yl)-4
Properties
IUPAC Name |
3-(2-formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S2/c1-7-5-15-9(3-13)11(7)12-8(2)6-16-10(12)4-14/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPBVHZWXSNVJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1C2=C(SC=C2C)C=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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